molecular formula C10H6N2O B1599890 4-Hydroxyquinoline-6-carbonitrile CAS No. 219763-82-3

4-Hydroxyquinoline-6-carbonitrile

Cat. No.: B1599890
CAS No.: 219763-82-3
M. Wt: 170.17 g/mol
InChI Key: ZRQABNJYWSVSCU-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-6-carbonitrile is a hydroxylated quinoline derivative . It has a molecular formula of C10H6N2O and a molecular weight of 170.17 g/mol. It’s not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of this compound involves the reaction of phosphorous tribromide with a solution in DMF. The reaction is slightly exothermic and after cooling to room temperature, it’s diluted with ice water and stirred for an hour. The product is then filtered off, washed with water, and air-dried.


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline nucleus with a hydroxyl group at the 4th position and a carbonitrile group at the 6th position .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Corrosion Inhibition

4-Hydroxyquinoline-6-carbonitrile derivatives have been investigated for their corrosion inhibition properties. Studies have shown their effectiveness in preventing corrosion of metals like iron. For example, computational studies on novel quinoline derivatives, including those similar to this compound, revealed strong adsorption and corrosion inhibition on iron surfaces. These studies utilized quantum chemical and molecular dynamics simulation approaches to explore the relationship between corrosion inhibition and various chemical properties (Erdoğan et al., 2017). Similarly, another study demonstrated that quinoline derivatives acted as effective green corrosion inhibitors for mild steel in acidic mediums. Their adsorption on the metal surface was found to obey the Langmuir adsorption isotherm, and various surface analysis techniques confirmed their inhibitory action (Singh, Srivastava, & Quraishi, 2016).

Biological Activity

Compounds based on this compound have shown potential in various biological activities. Pyran derivatives of 8-hydroxyquinoline, a compound structurally related to this compound, have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. These compounds exhibited better antibacterial activity than standard antibiotics in some cases (Rbaa et al., 2019).

Applications in Epidermal Growth Factor Receptor (EGFR) Inhibition

This compound derivatives have been explored as inhibitors of the epidermal growth factor receptor (EGFR) kinase. Studies on 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles indicated that these compounds are effective EGFR kinase inhibitors. This research holds potential implications for the development of new treatments in oncology (Wissner et al., 2000).

Safety and Hazards

4-Hydroxyquinoline-6-carbonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use personal protective equipment when handling this compound .

Properties

IUPAC Name

4-oxo-1H-quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQABNJYWSVSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470135
Record name 4-HYDROXYQUINOLINE-6-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219763-82-3
Record name 4-HYDROXYQUINOLINE-6-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzonitrile (a) (27.5 g) was added portionwise over 5 minutes to refluxing Dowtherm A (200 ml). After refluxing an additional 5 minutes, the mixture was allowed to cool to room temperature and diluted with ether (200 ml) with stirring. The product was filtered off, washed thoroughly with ether and air dried to provide a gold solid (16.2 g, 94%).
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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